molecular formula C25H47N3O6 B557183 Boc-Dap(Boc)-OH.DCHA CAS No. 201472-68-6

Boc-Dap(Boc)-OH.DCHA

Cat. No. B557183
M. Wt: 485.7 g/mol
InChI Key: DPWKLGZKZRIVIE-QRPNPIFTSA-N
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Description

Boc-Dap(Boc)-OH, also known as (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .


Synthesis Analysis

A synthesis method of N-Boc-Dolaprine and Boc-Dap DCHA has been disclosed . The synthesis method comprises the following steps:

  • Synthesized by Reformatsky reaction under activation of zinc powder .
  • Obtained by methylation .
  • Obtaining N-Boc-Dolaprine through hydrolysis reaction .


Molecular Structure Analysis

The molecular formula of Boc-Dap(Boc)-OH is C8H16N2O4 . Its molecular weight is 204.22 .


Chemical Reactions Analysis

Boc-Dap(Boc)-OH is used in Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Boc-Dap(Boc)-OH is a solid substance . It has an optical activity of [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) . It has a melting point of 210 °C (dec.) .

Scientific Research Applications

Stereoselective Synthesis

  • Synthesis of N-Boc-dolaproine : An easy and stereoselective total synthesis of N-Boc-dolaproine, an important amino acid residue in the antineoplastic pentapeptide Dolastatin 10, was reported. This method is based on a Baylis–Hillman reaction, demonstrating the utility of Boc-Dap(Boc)-OH.DCHA in synthesizing complex peptides with potential anticancer properties (Almeida & Coelho, 2003).

Material Science and Polymer Research

  • Polymer-Albumin Conjugate : Research on the delivery of macromolecular platinum drugs into cancerous cells has been enhanced by conjugating the polymer to albumin using monomers including Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc). This approach facilitates the creation of polymer-albumin conjugates that self-assemble into nanoparticles, showing superior toxicity to ovarian cancer cell lines compared to non-protein coated samples (Dağ et al., 2015).

Photodynamic Therapy

  • Photodynamic Therapy for Cancer : The development of a binuclear platinum(II) boron-dipyrromethene (BODIPY) complex for lysosome organelle targeting and near-infrared light-induced photocytotoxic activity has been reported. This complex demonstrated significant lysosomal localization and remarkable apoptotic effects in various cancer cell lines, highlighting the potential of Boc-Dap(Boc)-OH.DCHA in constructing complex molecules for targeted cancer therapy (Ramu et al., 2019).

Advanced Oxidation Processes

  • Water Treatment : The use of boron-doped diamond electrodes in electrochemical advanced oxidation processes for the removal of diclofenac in water matrices demonstrates the role of Boc-Dap(Boc)-OH.DCHA related compounds in environmental science. This study focuses on the reduction of diclofenac and the formation of transformation products, providing insights into the efficiency and dynamics of water treatment technologies (Heim et al., 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWKLGZKZRIVIE-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584987
Record name N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Dap(Boc)-OH.DCHA

CAS RN

201472-68-6
Record name N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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